Cas no 2138166-89-7 ((3-Sulfanylphenyl)methanesulfonyl fluoride)

(3-Sulfanylphenyl)methanesulfonyl fluoride is a specialized organosulfur compound featuring a methanesulfonyl fluoride moiety attached to a phenyl ring with a sulfhydryl group at the meta position. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of covalent inhibitors and protease-targeting agents. The sulfonyl fluoride group is highly reactive toward nucleophiles, enabling selective modifications, while the free thiol provides additional functionalization potential. Its stability under controlled conditions and dual reactivity profile make it suitable for applications in medicinal chemistry and bioconjugation. Careful handling is advised due to its moisture sensitivity and potential reactivity with biological nucleophiles.
(3-Sulfanylphenyl)methanesulfonyl fluoride structure
2138166-89-7 structure
Product name:(3-Sulfanylphenyl)methanesulfonyl fluoride
CAS No:2138166-89-7
MF:C7H7FO2S2
Molecular Weight:206.257683038712
CID:6101984
PubChem ID:165749081

(3-Sulfanylphenyl)methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2138166-89-7
    • EN300-729459
    • (3-sulfanylphenyl)methanesulfonyl fluoride
    • (3-Sulfanylphenyl)methanesulfonyl fluoride
    • インチ: 1S/C7H7FO2S2/c8-12(9,10)5-6-2-1-3-7(11)4-6/h1-4,11H,5H2
    • InChIKey: RWGKICZACPJUJR-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=C(C=1)S)(=O)(=O)F

計算された属性

  • 精确分子量: 205.98714997g/mol
  • 同位素质量: 205.98714997g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 232
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.5Ų
  • XLogP3: 1.8

(3-Sulfanylphenyl)methanesulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-729459-1.0g
(3-sulfanylphenyl)methanesulfonyl fluoride
2138166-89-7 95.0%
1.0g
$743.0 2025-03-11
Enamine
EN300-729459-2.5g
(3-sulfanylphenyl)methanesulfonyl fluoride
2138166-89-7 95.0%
2.5g
$1454.0 2025-03-11
Enamine
EN300-729459-0.25g
(3-sulfanylphenyl)methanesulfonyl fluoride
2138166-89-7 95.0%
0.25g
$683.0 2025-03-11
Enamine
EN300-729459-0.05g
(3-sulfanylphenyl)methanesulfonyl fluoride
2138166-89-7 95.0%
0.05g
$624.0 2025-03-11
Enamine
EN300-729459-0.5g
(3-sulfanylphenyl)methanesulfonyl fluoride
2138166-89-7 95.0%
0.5g
$713.0 2025-03-11
Enamine
EN300-729459-0.1g
(3-sulfanylphenyl)methanesulfonyl fluoride
2138166-89-7 95.0%
0.1g
$653.0 2025-03-11
Enamine
EN300-729459-10.0g
(3-sulfanylphenyl)methanesulfonyl fluoride
2138166-89-7 95.0%
10.0g
$3191.0 2025-03-11
Enamine
EN300-729459-5.0g
(3-sulfanylphenyl)methanesulfonyl fluoride
2138166-89-7 95.0%
5.0g
$2152.0 2025-03-11

(3-Sulfanylphenyl)methanesulfonyl fluoride 関連文献

(3-Sulfanylphenyl)methanesulfonyl fluorideに関する追加情報

Comprehensive Overview of (3-Sulfanylphenyl)methanesulfonyl fluoride (CAS No. 2138166-89-7): Properties, Applications, and Innovations

(3-Sulfanylphenyl)methanesulfonyl fluoride (CAS No. 2138166-89-7) is a specialized sulfonyl fluoride derivative that has garnered significant attention in modern chemical research and industrial applications. This compound, characterized by its unique sulfhydryl and methanesulfonyl fluoride functional groups, serves as a versatile building block in organic synthesis, bioconjugation, and materials science. Its molecular structure enables selective reactivity, making it invaluable for click chemistry and proteomics studies, aligning with the growing demand for precision tools in drug discovery and biotechnology.

In recent years, the scientific community has increasingly focused on sulfur-containing compounds due to their role in bioorthogonal chemistry and covalent inhibitors. (3-Sulfanylphenyl)methanesulfonyl fluoride stands out as a key reagent for modifying biomolecules, particularly in the development of activity-based probes (ABPs) and targeted protein degradation strategies. Researchers frequently search for "sulfonyl fluoride applications in drug discovery" or "thiol-reactive probes," reflecting the compound's relevance in cutting-edge therapeutic platforms like PROTACs (Proteolysis-Targeting Chimeras).

The compound's stability under physiological conditions and selective reactivity with cysteine residues make it a preferred choice for protein labeling and enzyme inhibition studies. A surge in Google searches for "how do sulfonyl fluorides work in covalent binding" underscores the public's interest in understanding its mechanism. Unlike traditional electrophiles, (3-Sulfanylphenyl)methanesulfonyl fluoride offers tunable reactivity, reducing off-target effects—a critical advantage highlighted in publications on precision medicine and chemical biology.

From an industrial perspective, this compound contributes to advancements in polymer chemistry and surface functionalization. Its ability to form stable thioether linkages supports the creation of self-assembled monolayers (SAMs), a hot topic in nanotechnology forums. Queries like "sulfonyl fluoride in material science" or "thiol-ene click reactions" often lead to discussions about its role in designing smart coatings and biocompatible materials.

Environmental and safety considerations are also pivotal. While not classified as hazardous under standard regulations, proper handling of (3-Sulfanylphenyl)methanesulfonyl fluoride requires awareness of its moisture sensitivity. FAQs such as "storage conditions for sulfonyl fluorides" emphasize the need for anhydrous environments and inert atmospheres, reflecting best practices shared in laboratory safety guidelines.

Innovations in synthetic methodologies have further elevated the compound's profile. Recent patents describe its use in flow chemistry setups, addressing scalability challenges—a response to the trending search term "continuous manufacturing of specialty chemicals." Additionally, its compatibility with photoredox catalysis aligns with the push toward sustainable chemistry, a dominant theme in both academic and corporate R&D agendas.

In summary, (3-Sulfanylphenyl)methanesulfonyl fluoride (CAS No. 2138166-89-7) represents a convergence of multidisciplinary applications, from life sciences to advanced materials. Its adaptability to emerging technologies like AI-driven molecular design and high-throughput screening ensures its continued prominence. As evidenced by search trends and peer-reviewed literature, this compound will remain a cornerstone in solving complex challenges across chemical and biomedical fields.

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